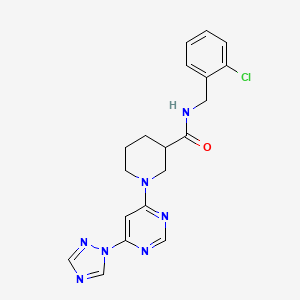

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-chlorobenzyl)piperidine-3-carboxamide

Description

1-(6-(1H-1,2,4-Triazol-1-yl)pyrimidin-4-yl)-N-(2-chlorobenzyl)piperidine-3-carboxamide is a heterocyclic compound featuring a pyrimidine core substituted with a 1,2,4-triazole moiety at the 6-position. The piperidine-3-carboxamide group is linked to a 2-chlorobenzyl substituent, which may enhance lipophilicity and influence receptor binding.

Properties

IUPAC Name |

N-[(2-chlorophenyl)methyl]-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClN7O/c20-16-6-2-1-4-14(16)9-22-19(28)15-5-3-7-26(10-15)17-8-18(24-12-23-17)27-13-21-11-25-27/h1-2,4,6,8,11-13,15H,3,5,7,9-10H2,(H,22,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZSGQSCDJSEWTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NC=NC(=C2)N3C=NC=N3)C(=O)NCC4=CC=CC=C4Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-chlorobenzyl)piperidine-3-carboxamide typically involves multi-step organic reactions. The synthetic route may include:

Formation of the triazole ring: This can be achieved through cyclization reactions involving appropriate precursors.

Construction of the pyrimidine ring: This step often involves condensation reactions.

Attachment of the piperidine ring: This can be done through nucleophilic substitution reactions.

Final coupling: The final step involves coupling the intermediate compounds to form the target molecule.

Industrial production methods would likely optimize these steps for scale, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-chlorobenzyl)piperidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidine and benzyl positions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. The triazole and pyrimidine moieties are known for their ability to inhibit the growth of various pathogens. For instance, a study on related triazole derivatives demonstrated effective inhibition against Candida albicans and other fungal strains, suggesting that 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-chlorobenzyl)piperidine-3-carboxamide could possess similar properties .

Anticancer Properties

The compound's potential as an anticancer agent has been explored through its ability to disrupt cellular processes in cancer cells. Triazole derivatives have been reported to induce apoptosis in various cancer cell lines. For example, a related compound was shown to inhibit cell proliferation in breast cancer cells by targeting specific signaling pathways . Further research is needed to evaluate the efficacy of this compound in preclinical models.

Enzyme Inhibition

The compound may also serve as an inhibitor for specific enzymes involved in disease progression. For instance, triazole-containing compounds have been identified as effective inhibitors of certain kinases implicated in cancer and inflammation . This suggests a promising avenue for further investigation into the enzyme-inhibitory potential of this compound.

Agricultural Applications

Pesticidal Activity

The structural characteristics of the compound suggest potential use as a pesticide or herbicide. Compounds with similar structures have been evaluated for their effectiveness against agricultural pests. For instance, studies have shown that triazole derivatives can exhibit insecticidal activity against various agricultural pests . This opens up possibilities for developing eco-friendly pest management solutions.

Plant Growth Regulation

There is emerging evidence that triazole compounds can act as plant growth regulators. They may influence plant hormone levels and enhance stress resistance in crops. Research on related compounds has shown improved growth parameters under stress conditions, indicating that this compound could similarly benefit agricultural practices .

Biochemical Studies

Mechanistic Studies

Understanding the biochemical mechanisms of action for compounds like this compound is crucial for its application in drug development. Mechanistic studies involving molecular docking simulations can provide insights into how this compound interacts with biological targets at the molecular level . Such studies can guide modifications to enhance efficacy and reduce toxicity.

Data Summary

Mechanism of Action

The mechanism of action of 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-chlorobenzyl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to a biological effect. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Heterocyclic Core and Substituent Variations

Pyrimidine vs. Pyridazine and Pyrazolo-Pyridine Cores

- Target Compound : Pyrimidine core with 1,2,4-triazole substitution.

- Analog 1 : 1-(6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)-N-(4-sulfamoylbenzyl)piperidine-3-carboxamide () replaces triazole with pyrazole and uses a sulfamoylbenzyl group. The sulfonamide moiety may enhance solubility but reduce membrane permeability compared to the chlorobenzyl group.

- Analog 2: 3-(4,6-Dimethyl-2-oxo-1,2-dihydropyridin-1-yl)-N-[2-(1H-1,2,3,4-tetrazol-5-yl)phenyl]propamide () employs a tetrazole ring and a dihydropyridone core.

- Analog 3 : N-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide () features a pyrazolo-pyridine core. The ethyl and methyl substituents may reduce steric hindrance, favoring receptor interactions .

Triazole Derivatives in Agrochemicals

- Ethyl 1-(6-chloro-3-pyridylmethyl)-5-ethoxymethyleneamino-1H-1,2,3-triazole-4-carboxylate () demonstrates the agrochemical relevance of triazole derivatives. Its crystal structure reveals electron delocalization in the triazole ring, enhancing stability through intramolecular hydrogen bonds . This suggests the target compound’s triazole moiety may similarly contribute to conformational rigidity.

Functional Group and Pharmacophore Analysis

Research Implications

The target compound’s structural uniqueness lies in its triazole-pyrimidine core and chlorobenzyl substituent. Compared to analogs:

- Advantages : Balanced lipophilicity for bioavailability; triazole’s hydrogen-bonding capacity.

- Limitations: Potential toxicity risks from the chlorobenzyl group (e.g., bioaccumulation).

Further studies should explore its enzyme inhibition profile (e.g., CYP450 or kinase assays) and compare agrochemical efficacy with commercial triazole-based pesticides.

Q & A

Basic: What are the key synthetic routes for synthesizing 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-chlorobenzyl)piperidine-3-carboxamide, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves multi-step protocols:

- Step 1: Formation of the piperidine-3-carboxamide core via coupling reactions (e.g., carbodiimide-mediated amidation) between activated carboxylic acid derivatives and 2-chlorobenzylamine .

- Step 2: Introduction of the pyrimidine-triazole moiety through nucleophilic substitution or cross-coupling reactions (e.g., Buchwald-Hartwig amination) under controlled temperatures (60–100°C) and inert atmospheres .

- Optimization: Catalysts like Pd(PPh₃)₄ or CuI improve coupling efficiency, while solvents (DMF, dichloromethane) and pH adjustments (neutral to mildly basic) minimize side reactions . Yield improvements (from ~40% to >70%) are achievable via iterative recrystallization or column chromatography .

Basic: How is the compound's structural identity confirmed post-synthesis?

Methodological Answer:

Structural characterization employs:

- NMR Spectroscopy: ¹H/¹³C NMR identifies key signals (e.g., triazole protons at δ 8.2–8.5 ppm, pyrimidine carbons at δ 160–170 ppm) .

- Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]+ expected at ~422.5 g/mol) with <5 ppm error .

- HPLC-PDA: Assesses purity (>95%) using reverse-phase C18 columns and gradient elution (acetonitrile/water + 0.1% TFA) .

Advanced: How can enantiomeric purity be optimized during synthesis?

Methodological Answer:

Chiral resolution strategies include:

- Chiral Stationary Phases (CSP): Use of cellulose-based CSP in HPLC to separate enantiomers .

- Asymmetric Catalysis: Employing chiral ligands (e.g., BINAP) in Pd-catalyzed coupling steps to favor desired stereoisomers .

- Crystallization-Induced Diastereomer Resolution: Introducing chiral auxiliaries (e.g., tartaric acid derivatives) to isolate enantiopure intermediates .

Advanced: What strategies identify the compound's biological targets and mechanisms of action?

Methodological Answer:

Target identification involves:

- Molecular Docking: Computational modeling against kinases (e.g., ALK) or GPCRs (e.g., melanocortin receptors) to predict binding pockets .

- Cellular Assays: siRNA knockdown or CRISPR-Cas9 mutagenesis to validate target dependency in apoptosis/proliferation assays .

- SPR/BLI Biosensors: Quantify binding kinetics (KD, kon/koff) for receptors like MC4R, where triazole-piperidine scaffolds show agonist potential .

Advanced: How do structural modifications (e.g., halogen substitution) affect pharmacological activity?

Methodological Answer:

SAR studies focus on:

- Halogen Effects: Replacing 2-chlorobenzyl with 4-fluorobenzyl enhances lipophilicity (logP ↑0.5) and blood-brain barrier penetration .

- Heterocycle Variations: Substituting triazole with pyrazole reduces off-target kinase inhibition (IC50 shifts from 10 nM to >1 µM) .

- Bioisosteric Replacement: Exchanging piperidine with azetidine improves metabolic stability (t1/2 ↑2× in microsomal assays) .

Data Contradictions: How to resolve discrepancies in reported biological activities (e.g., antimicrobial vs. anticancer effects)?

Methodological Answer:

- Assay Standardization: Use CLSI guidelines for antimicrobial testing and NCI-60 panels for cancer cell lines to ensure reproducibility .

- Metabolite Profiling: LC-MS/MS identifies active metabolites (e.g., hydroxylated derivatives) that may contribute to divergent activities .

- Dose-Response Analysis: EC50/IC50 curves differentiate primary effects (e.g., cytotoxicity at >10 µM vs. target-specific activity at <1 µM) .

Advanced: What in vitro/in vivo models are suitable for evaluating drug resistance mechanisms?

Methodological Answer:

- In Vitro Resistance Induction: Chronic exposure of cancer cells (e.g., HCT-116) to sublethal doses identifies mutations (e.g., ALK G1202R) via whole-exome sequencing .

- PDX Models: Patient-derived xenografts treated with the compound monitor resistance via longitudinal tumor genomic profiling .

- CYP450 Inhibition Assays: Liver microsomes assess metabolic stability, with CYP3A4/2D6 polymorphisms linked to variable efficacy .

Advanced: How to address solubility challenges in preclinical formulations?

Methodological Answer:

- Co-Solvent Systems: Use cyclodextrins (e.g., HP-β-CD) or lipid nanoparticles to enhance aqueous solubility (from <0.1 mg/mL to >5 mg/mL) .

- Salt Formation: Hydrochloride salts improve bioavailability (AUC ↑30% in rat PK studies) .

- Amorphous Dispersion: Spray-drying with PVP-VA64 increases dissolution rates (85% in 60 min vs. 20% crystalline form) .

Basic: What analytical techniques quantify the compound in biological matrices?

Methodological Answer:

- LC-MS/MS: MRM transitions (e.g., m/z 423→285) in plasma/tissue homogenates with deuterated internal standards (e.g., d4-analogue) .

- Microdialysis: Coupled with HPLC-UV for real-time monitoring in brain extracellular fluid .

- ELISA: Custom polyclonal antibodies against the piperidine-carboxamide epitope enable high-throughput screening .

Advanced: How to validate target engagement in complex biological systems?

Methodological Answer:

- CETSA (Cellular Thermal Shift Assay): Quantify thermal stabilization of target proteins (e.g., MC4R) via Western blot or MS .

- PET Imaging: Radiolabeling with ¹⁸F or ¹¹C tracks biodistribution and receptor occupancy in vivo .

- Chemical Proteomics: Photoaffinity probes with biotin tags pull down interacting proteins for identification by shotgun LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.